2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine

Medicinal chemistry Physicochemical property Lead optimization

2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine (CAS 88561-92-6) is a privileged kinase inhibitor building block validated against CDK2/4, GSK3β and DYRK1A. The furan-2-yl at C(2) enables hinge-binding and selectivity tuning—documented in nanomolar CDK4 inhibitors (Stevens 2008) and essential for anti-trypanosomal potency (Tear 2019). With TPSA 43.3 Ų and XLogP3 1.4, it offers CNS-compatible lead-like space. Procure as the core scaffold for oncology, neglected disease or CNS kinase programs.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 88561-92-6
Cat. No. B14390892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine
CAS88561-92-6
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2N=C1)C3=CC=CO3
InChIInChI=1S/C10H7N3O/c1-3-8-7-9(10-4-2-6-14-10)12-13(8)11-5-1/h1-7H
InChIKeyXTMWYWWFKZHDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine (CAS 88561-92-6): Core Chemical Identity and Research Classification


2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine (CAS 88561-92-6, molecular formula C₁₀H₇N₃O, molecular weight 185.18 g/mol) is a heterocyclic building block belonging to the pyrazolo[1,5-b]pyridazine scaffold class [1]. This scaffold has been established as a privileged chemotype in kinase inhibitor discovery, with demonstrated activity against cyclin-dependent kinases (CDK2, CDK4), glycogen synthase kinase-3β (GSK3β), DYRK1A, and as a repurposed starting point for anti-trypanosomal drug discovery [2][3]. The compound is cataloged under PubChem CID 71318761 and is primarily supplied as a research intermediate for medicinal chemistry and chemical biology applications [1].

Why 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine Cannot Be Simply Replaced by Other 2-Aryl Pyrazolo[1,5-b]pyridazine Analogs


Within the pyrazolo[1,5-b]pyridazine series, variation at the C(2)-aryl position is a critical determinant of kinase selectivity and potency. The Stevens et al. (2008) SAR study established that modification of the C(2)-substitution on the pyrazolopyridazine core directly modulates CDK4 inhibitory potency and selectivity against off-target kinases VEGFR-2 and GSK3β [1]. Similarly, the Tear et al. (2019) optimization campaign for Trypanosoma brucei demonstrated that the pyrazolo[1,5-b]pyridazine head group is essential for potency—replacement with the pyrazolo[1,5-a]pyridine isomer caused a ≥2-fold to ≥7-fold loss in anti-parasitic activity across all matched analog pairs tested [2]. The furan-2-yl substituent introduces a hydrogen bond acceptor (furan oxygen) and a specific electronic profile (computed XLogP3 of 1.4, TPSA of 43.3 Ų) that differs substantially from phenyl (more lipophilic, no HBA on ring), thienyl (sulfur HBA), or pyridyl (additional basic nitrogen) analogs [3]. These physicochemical distinctions suggest that simple substitution with another 2-aryl analog without re-optimization of the downstream functionalization would alter both the target binding profile and the pharmacokinetic trajectory of the resulting lead series.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine Versus Closest Structural Analogs


Physicochemical Differentiation: Furan-2-yl vs. Phenyl at the C(2) Position of Pyrazolo[1,5-b]pyridazine

The furan-2-yl substituent confers a distinct physicochemical signature compared to the simplest aryl analog, 2-phenyl-pyrazolo[1,5-b]pyridazine. 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine has a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 43.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors (one furan oxygen, two pyridazine nitrogens) [1]. In contrast, 2-phenyl-pyrazolo[1,5-b]pyridazine contains no heteroatom in the C(2)-aryl ring, resulting in higher lipophilicity (estimated ΔlogP ~+0.8 to +1.2), reduced TPSA (no contribution from the furan oxygen), and only two hydrogen bond acceptors . This differentiation is significant because central nervous system (CNS) drug-likeness guidelines and oral bioavailability models (e.g., Veber rules) penalize high TPSA and reward optimal logP windows; the furan oxygen's contribution moves the compound closer to CNS-permeable space (TPSA < 60–70 Ų) while maintaining solubility advantages over the more lipophilic phenyl analog [2].

Medicinal chemistry Physicochemical property Lead optimization

Class-Level Evidence: Pyrazolo[1,5-b]pyridazine Scaffold Demonstrates CDK4 Selectivity Over VEGFR-2 and GSK3β

The pyrazolo[1,5-b]pyridazine scaffold, encompassing 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine, was identified by Stevens et al. (2008) as a selective CDK4 inhibitor chemotype. Across the synthesized series, modification of the C(2)- and C(6)-substitutions yielded potent CDK4 inhibitors with demonstrated enzyme selectivity against VEGFR-2 and GSK3β [1]. For a representative analog in this scaffold series (BDBM8129, a pyrazolo[1,5-b]pyridazine derivative), BindingDB reports IC₅₀ values of 2 nM for CDK2, 5 nM for GSK3β, and 25 nM for CDK4 [2]. While these data are for a specific derivative and not the furan-2-yl compound itself, they establish the scaffold's capacity for single-digit to low double-digit nanomolar potency across multiple therapeutically relevant kinases, with selectivity windows achievable through peripheral substitution tuning.

Kinase inhibitor CDK4 Selectivity Anticancer

Scaffold Privilege: Pyrazolo[1,5-b]pyridazine vs. Pyrazolo[1,5-a]pyridine in Anti-Trypanosomal Potency

Tear et al. (2019) conducted a direct head-to-head scaffold comparison, demonstrating that the pyrazolo[1,5-b]pyridazine head group is essential for anti-Trypanosoma brucei potency. When the pyrazolo[1,5-b]pyridazine core was replaced with the isomeric pyrazolo[1,5-a]pyridine head group, a ≥2-fold to ≥7-fold decrease in potency was observed across all four matched analog pairs tested. Compound 12a (pyrazolo[1,5-a]pyridine) showed the smallest decrease at 2-fold less potent versus its pyrazolo[1,5-b]pyridazine counterpart 10c; for other analogs, the pyrazolo[1,5-a]pyridine isomers were a minimum of 7-fold less active against T. b. brucei [1]. This establishes the pyrazolo[1,5-b]pyridazine scaffold—the core of 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine—as a non-substitutable chemotype for anti-trypanosomal lead optimization, with even isomeric core changes severely compromising activity.

Trypanosoma brucei Scaffold comparison Anti-parasitic Neglected tropical disease

COX-2 Selectivity Benchmark: The Pyrazolo[1,5-b]pyridazine Scaffold Enables High-Selectivity COX-2 Inhibition

The pyrazolo[1,5-b]pyridazine scaffold has produced a clinical-stage COX-2 inhibitor, GW406381 (2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-pyrazolo[1,5-b]pyridazine), which demonstrates an IC₅₀ of 3 nM for COX-2 with >28,000-fold selectivity over COX-1 (COX-1 IC₅₀ > 84.2 μM) [1]. In vivo, GW406381 exhibited an ED₅₀ of 1.5 mg/kg p.o. in the rat Freund's Complete Adjuvant inflammatory pain model, comparable to rofecoxib (ED₅₀ 1.0 mg/kg p.o.) and celecoxib [2]. While 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine is an earlier-stage building block rather than a fully elaborated COX-2 inhibitor, it provides the identical core scaffold that enabled this level of potency and selectivity, positioning it as a validated entry point for COX-2-targeted library synthesis.

COX-2 inhibitor Selectivity Inflammatory pain Scaffold validation

Recommended Procurement Scenarios for 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis: Accessing CDK4/CDK2-Selective Chemical Space

Medicinal chemistry teams pursuing selective CDK4 or CDK2 inhibitors for oncology indications should procure 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine as a core building block. The Stevens et al. (2008) SAR study demonstrated that C(2)- and C(6)-substitutions on the pyrazolopyridazine core yield potent CDK4 inhibitors with selectivity over VEGFR-2 and GSK3β [1]. The furan-2-yl group at C(2) introduces a hydrogen bond acceptor that can engage the hinge-binding region of the kinase ATP pocket, and its moderate computed lipophilicity (XLogP3 = 1.4) provides a balanced starting point for lead optimization without the excessive lipophilicity that can drive promiscuous kinase binding [2]. Representative scaffold derivatives have achieved IC₅₀ values of 2 nM (CDK2), 5 nM (GSK3β), and 25 nM (CDK4), demonstrating the core's capacity for nanomolar potency [3].

Anti-Trypanosomal Drug Discovery: Leveraging a Scaffold with Validated Core Specificity

For neglected tropical disease programs targeting Trypanosoma brucei (human African trypanosomiasis), 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine is the appropriate procurement choice because the pyrazolo[1,5-b]pyridazine core has been directly validated as essential for anti-parasitic potency. Tear et al. (2019) showed that switching to the isomeric pyrazolo[1,5-a]pyridine core caused a ≥2-fold to ≥7-fold loss in whole-cell T. b. brucei activity across all matched analog pairs [4]. The furan-2-yl substituent provides a functionalizable heteroaryl handle at the C(2) position, allowing further SAR exploration while retaining the potency-critical pyrazolo[1,5-b]pyridazine core.

COX-2 Inhibitor Library Construction: Building on a Clinically Validated Scaffold

Research groups synthesizing focused libraries for COX-2-selective inhibitor discovery should select 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine as the core scaffold. The pyrazolo[1,5-b]pyridazine scaffold has produced GW406381, a clinical-stage COX-2 inhibitor with an IC₅₀ of 3 nM and >28,000-fold selectivity over COX-1, demonstrating in vivo efficacy (ED₅₀ = 1.5 mg/kg p.o.) comparable to marketed COX-2 inhibitors rofecoxib and celecoxib [5][6]. The furan-2-yl substitution at the C(2) position provides a vector for introducing heteroaryl diversity distinct from the 4-ethoxyphenyl group in GW406381, enabling exploration of novel COX-2 IP space.

Physicochemical Property-Driven Lead Optimization: CNS-Penetrant Kinase Inhibitor Design

Programs targeting CNS kinases (e.g., DYRK1A for neurodegenerative disease) should consider 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine for its favorable physicochemical profile. With a TPSA of 43.3 Ų (well below the CNS permeability threshold of 60–70 Ų), zero hydrogen bond donors, and a moderate XLogP3 of 1.4, the compound occupies drug-like property space compatible with blood-brain barrier penetration [2]. The pyrazolo[1,5-b]pyridazine scaffold has been identified as a viable lead series for selective DYRK1A inhibitors with good ligand efficiencies and favorable physicochemical properties, supporting its use in CNS-targeted programs [7].

Quote Request

Request a Quote for 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.